Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxyspiro[2.3]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-7(10)6-4-8(6)2-5(9)3-8/h5-6,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKGMKLRLZTVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090136-69-7 | |
| Record name | methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with a suitable esterifying agent in the presence of a base . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways . The spirocyclic structure also contributes to its unique binding properties .
Comparison with Similar Compounds
Table 1. Structural Comparison of Selected Spirocyclic Compounds
Physicochemical Properties
- Fluorinated derivatives (e.g., CAS 2303040-09-5) exhibit higher lipophilicity, as evidenced by their molecular weights and LogP values.
- Thermal Stability: Ethyl 5-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylate (CAS 2130943-32-5) demonstrates stability under standard storage conditions, suggesting similar behavior for the methyl ester variant.
Research Findings and Key Insights
Bioactivity : Hydroxylated spiro compounds exhibit enhanced receptor binding due to hydrogen-bonding interactions, as seen in ADL5859.
Metabolic Stability : Fluorinated derivatives (e.g., CAS 2303040-09-5) show prolonged half-lives in vitro, attributed to reduced oxidative metabolism.
Synthetic Challenges: The introduction of hydroxyl groups in spiro systems requires careful optimization to avoid side reactions, as noted in studies on diketene-derived spiro lactones.
Biological Activity
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound features a spirocyclic structure, which is known to confer unique biological properties. The synthesis of this compound typically involves cyclization reactions that can be catalyzed by various methods, including palladium(0) catalysis. A detailed synthesis pathway includes the reaction of specific ketene acetals under controlled conditions to yield the desired spiro compound.
Antioxidant Activity
Research indicates that compounds with spirocyclic structures often exhibit significant antioxidant activity . This compound has been tested for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrate that this compound can inhibit cell proliferation in human cancer cells, suggesting potential applications in cancer therapy.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| RKO | 60.70 | Moderate inhibition |
| PC-3 | 49.79 | Strong inhibition |
| HeLa | 78.72 | Moderate inhibition |
This table summarizes the inhibitory concentration (IC50) values obtained from cytotoxicity assays, indicating that this compound exhibits varying levels of potency against different cell lines.
Leishmanicidal Activity
Another significant biological activity observed is the leishmanicidal effect against Leishmania mexicana. This finding is particularly relevant given the urgent need for effective treatments against leishmaniasis, a disease caused by parasitic protozoa.
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may involve:
- Antioxidant pathways : Reducing oxidative stress within cells.
- Cell cycle arrest : Inducing apoptosis in cancer cells.
- Inhibition of metabolic pathways : Targeting specific enzymes involved in parasite metabolism.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Cytotoxicity Study : A comprehensive study evaluated this compound's effects on five human tumor cell lines using MTS assays, revealing significant cytotoxicity particularly against prostate and cervical cancer cells.
- Antioxidant Evaluation : In vitro assays demonstrated that this compound could effectively reduce reactive oxygen species (ROS) levels, highlighting its potential as an antioxidant agent.
- Leishmanicidal Testing : The compound exhibited promising activity against promastigotes of Leishmania mexicana, with further investigations ongoing to elucidate its full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound typically involves multi-step reactions. Key steps may include:
- Epoxidation : Starting from cyclopropane derivatives (e.g., methylenecyclobutane precursors), epoxidation introduces oxygen atoms to form spirooxirane intermediates .
- Isomerization : Using strong bases like lithium diisopropylamide (LDA) in aprotic solvents (THF) to rearrange intermediates into the spirocyclic framework .
- Esterification : Final carboxylation or hydroxyl protection steps to yield the methyl ester .
- Critical Factors : Reaction temperature (0°C to −78°C for LDA-mediated steps), solvent polarity, and catalyst choice (e.g., Cu(I) for stereochemical control) significantly impact yield and stereoselectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Distinct signals for the spirocyclic methyl group (~1.2–1.5 ppm), hydroxyl proton (broad singlet at ~5 ppm), and ester methyl (~3.7 ppm). Coupling constants (J values) help confirm ring fusion geometry .
- ¹³C NMR : Peaks for the spiro carbon (quaternary, ~80–90 ppm), ester carbonyl (~170 ppm), and hydroxyl-bearing carbon (~70 ppm) .
- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and hydroxyl O–H (~3400 cm⁻¹) .
- MS : Molecular ion peak (M⁺) matching the molecular weight (e.g., ~170–180 g/mol) and fragmentation patterns (e.g., loss of –COOCH₃ or –OH groups) .
Q. What are the key solubility and stability properties of this compound under laboratory storage conditions?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMSO, THF) are optimal due to the ester and hydroxyl groups. Limited solubility in water (logP ~1.5–2.0 predicted) .
- Stability :
- pH Sensitivity : Hydrolysis of the ester group occurs under strongly acidic/basic conditions. Stable at pH 4–8 in aqueous buffers .
- Storage : Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group .
Advanced Research Questions
Q. How does the spirocyclic framework influence the compound’s reactivity in ring-opening or substitution reactions?
- Methodological Answer :
- Ring-Opening : The strained spiro[2.3]hexane core undergoes nucleophilic attack at the spiro carbon. For example:
- Acid-Catalyzed Hydrolysis : Yields 5-hydroxyspiro[2.3]hexane-1-carboxylic acid via ester cleavage .
- Grignard Reagents : Substitution at the spiro carbon generates alkylated derivatives .
- Steric Effects : The methyl and hydroxyl groups create steric hindrance, directing regioselectivity in reactions (e.g., preferential attack at less hindered positions) .
Q. What computational methods (e.g., DFT, MD simulations) are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase or aromatase) based on the hydroxyl and ester moieties’ hydrogen-bonding potential .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- MD Simulations : Simulate lipid bilayer penetration to assess bioavailability, leveraging the compound’s logP (~2.0) and polar surface area (~50 Ų) .
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. neuroprotective effects) be resolved?
- Methodological Answer :
- Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) to identify therapeutic vs. cytotoxic thresholds .
- Target Profiling : Use kinase/GPCR panels to differentiate off-target effects. For example, neuroprotection may involve NMDA receptor modulation, while antimicrobial activity could relate to membrane disruption .
- Metabolite Analysis : LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) contributing to observed effects .
Comparative Analysis of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
